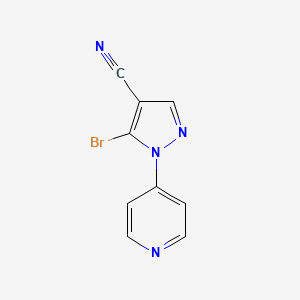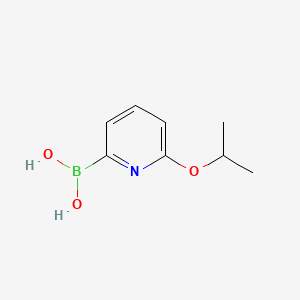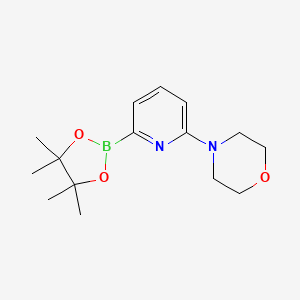
2-Borono-6-trifluoromethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Borono-6-trifluoromethylbenzoic acid is a chemical compound with the CAS Number: 1256345-62-6 . It has a molecular weight of 233.94 and its IUPAC name is 2-(dihydroxyboryl)-6-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The linear formula of 2-Borono-6-trifluoromethylbenzoic acid is C8H6BF3O4 . The InChI code is 1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14) .Scientific Research Applications
Boron Removal in Water Treatment
- Research on boron removal by reverse osmosis membranes in seawater desalination applications highlights the importance of understanding boron speciation and its transport through membrane technology. This area of study is crucial for ensuring the safety and quality of drinking water, demonstrating boron's relevance in environmental science and engineering (Tu, Nghiem, & Chivas, 2010).
Drug Discovery and Development
- Boronic acids' incorporation into medicinal chemistry has been on the rise due to their potential to enhance drug potency and improve pharmacokinetics. The review on the design and discovery of boronic acid drugs elaborates on the synthesis advancements and the rationale behind boronic acid incorporation, showcasing the breadth of boron's applications in pharmaceuticals (Plescia & Moitessier, 2020).
Environmental and Material Sciences
- Studies on the removal of boron species by layered double hydroxides and their applications in treating water contamination illustrate the versatility of boron compounds in environmental remediation. This research underscores the potential for using boron-based materials to address ecological challenges and improve water quality (Theiss, Ayoko, & Frost, 2013).
Analytical and Biochemical Applications
- The exploration of boronic acid sensors for recognizing various biochemical entities, including carbohydrates and ions, highlights the unique binding properties of boron compounds. These sensors' development is critical for advancements in biochemical analysis, diagnostics, and therapeutic monitoring, pointing to boron's role in innovative scientific tools and applications (Bian et al., 2019).
Safety and Hazards
Future Directions
Boronic acids, including 2-Borono-6-trifluoromethylbenzoic acid, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . The future directions of this compound could involve further exploration of these applications, as well as potential uses in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
properties
IUPAC Name |
2-borono-6-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O4/c10-8(11,12)4-2-1-3-5(9(15)16)6(4)7(13)14/h1-3,15-16H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSDYDOLXOLHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681536 |
Source


|
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Borono-6-trifluoromethylbenzoic acid | |
CAS RN |
1256345-62-6 |
Source


|
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Borono-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)
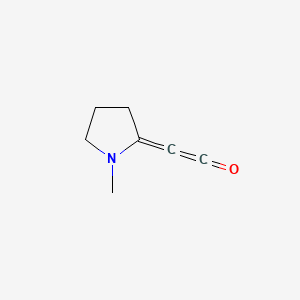
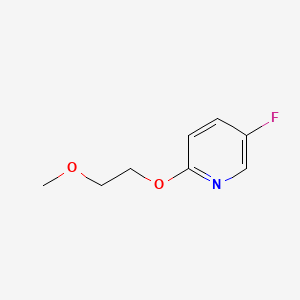

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B566670.png)

